RNase L Activation: Sub-Nanomolar Potency as a Small-Molecule Activator
2,2,2-Trifluoro-N-(4-hydroxyphenyl)acetamide activates the innate immune enzyme RNase L with an IC50 of 2.30 nM in a cell-free protein synthesis inhibition assay using mouse L cell extracts [1]. This potency is comparable to the natural oligoadenylate activator 2-5A (reported EC50 ~1–10 nM in similar systems) but is achieved with a low-molecular-weight, cell-permeable small molecule, whereas 2-5A is a charged oligonucleotide that is rapidly degraded by phosphodiesterases and cannot cross cell membranes without a cationic lipid carrier [2]. Among the seven structurally diverse RNase L activators identified by high-throughput screening of 32,000 compounds, this para-trifluoroacetamidophenol scaffold was prioritized for its consistent activity across orthogonal assays (FRET-based RNA cleavage and radiolabeled RNA cleavage) [2]. In contrast, non-fluorinated acetaminophen (APAP) shows no detectable RNase L activation at concentrations up to 100 µM [2].
| Evidence Dimension | RNase L activation potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | 2-5A (natural activator): EC50 ≈ 1–10 nM (class-level); APAP: no activation at ≤100 µM |
| Quantified Difference | Target compound is equipotent to 2-5A but with superior drug-like properties; >40,000-fold more potent than APAP |
| Conditions | Cell-free translation inhibition in mouse L cell extracts; FRET RNA cleavage assay |
Why This Matters
The combination of nanomolar target engagement, small-molecule cell permeability, and metabolic stability makes this compound a uniquely suitable starting point for antiviral drug development targeting RNase L, where 2-5A and non-fluorinated analogs fail.
- [1] BindingDB Entry for 2,2,2-trifluoro-N-(4-hydroxyphenyl)acetamide (CID not available). Affinity Data: IC50 = 2.30 nM for RNase L activation. View Source
- [2] Thakur, C. S., et al. Small-molecule activators of RNase L with broad-spectrum antiviral activity. Proc. Natl. Acad. Sci. U.S.A., 2007, 104, 9585–9590. View Source
